3-(Glutathion-S-yl)-1,4-naphthoquinone

Nephrotoxicity Glutathione Conjugate Comparative Toxicology

Studying quinone detoxification demands structurally precise glutathione conjugates. MGNQ is nontoxic due to intramolecular cyclization; 3-(glutathion-S-yl)-1,4-naphthoquinone retains a reactive quinone nucleus, serves as a validated NQO1 substrate, and produces restricted S3 segment renal necrosis at 200 μmol/kg. • Defined autoxidation rate intermediate between 1,4-NQ and 5-hydroxy derivatives • S3-specific nephrotoxicity enables comparative dissection vs. N-acetylcysteine conjugate • HPLC/LC-MS reference standard for detecting glutathione conjugates in biological matrices

Molecular Formula C20H23N3O8S
Molecular Weight 465.5 g/mol
CAS No. 114576-98-6
Cat. No. B218830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Glutathion-S-yl)-1,4-naphthoquinone
CAS114576-98-6
Synonyms3-(glutathion-S-yl)-1,4-naphthoquinone
GSYNQ
Molecular FormulaC20H23N3O8S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O
InChIInChI=1S/C20H23N3O8S/c21-12(5-6-16(25)26)19(30)23-13(20(31)22-8-17(27)28)9-32-15-7-14(24)10-3-1-2-4-11(10)18(15)29/h1-4,7,12-13,24,29H,5-6,8-9,21H2,(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t12-,13-/m0/s1
InChIKeyYKXMZVCXFUUVNI-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Glutathion-S-yl)-1,4-naphthoquinone: Defined Quinone Conjugate for Redox Research


3-(Glutathion-S-yl)-1,4-naphthoquinone (GS-1,4-NQ) is a thioether conjugate formed via Michael addition of glutathione to 1,4-naphthoquinone, representing a class of compounds critical for studying quinone detoxification pathways and redox cycling [1]. This compound retains the quinone nucleus and serves as a substrate for DT-diaphorase (NQO1), with its autoxidation rate and nephrotoxic potential exhibiting distinct, quantifiable differences from closely related analogs such as the menadione-derived conjugate 2-methyl-3-(glutathion-S-yl)-1,4-naphthoquinone (MGNQ), the N-acetylcysteine conjugate, and the parent 1,4-naphthoquinone [2][3].

3-(Glutathion-S-yl)-1,4-naphthoquinone: Irreplaceable by Menadione-GSH Conjugates


Despite their structural similarities, in-class naphthoquinone-glutathione conjugates exhibit profoundly divergent biological activities that preclude interchangeable use. While the menadione-derived glutathione conjugate (MGNQ; 2-methyl-3-(glutathion-S-yl)-1,4-naphthoquinone) is reportedly nontoxic in vivo and in isolated renal epithelial cells due to intramolecular cyclization that abolishes its quinone nucleus [1], the target compound 3-(glutathion-S-yl)-1,4-naphthoquinone acts as a relatively weak proximal tubular toxicant with a distinct lesion localization pattern [2]. Furthermore, the autoxidation rate hierarchy established by DT-diaphorase studies reveals that 3-glutathionyl-1,4-naphthoquinone autoxidizes at a rate higher than the parent 1,4-naphthoquinone, placing it in a specific reactivity class that differs from both the unsubstituted parent and the 5-hydroxy derivatives [3]. Generic substitution without accounting for these quantifiable differences in toxicity profile, redox behavior, and enzymatic processing will compromise experimental reproducibility and lead to erroneous mechanistic conclusions.

3-(Glutathion-S-yl)-1,4-naphthoquinone: Quantitative Differentiation Evidence


S3 Segment Nephrotoxicity vs. N-Acetylcysteine Conjugate

3-(Glutathion-S-yl)-1,4-naphthoquinone exhibits a clearly defined, region-specific renal toxicity profile that is quantitatively distinct from its N-acetylcysteine analog. In a direct comparative study, administration of 200 μmol/kg of the target compound to rats resulted in proximal tubular necrosis confined to the S3 segment at the junction of the medullary ray and the outer stripe of the outer medulla (OSOM). This contrasts sharply with 2-methyl-3-(N-acetylcystein-S-yl)-1,4-naphthoquinone, which at the same dose caused necrosis involving the terminal S2 segment and the S3 segment within the medullary ray. This localization difference is a critical selection criterion for studies modeling specific nephron segment vulnerability [1].

Nephrotoxicity Glutathione Conjugate Comparative Toxicology

Autoxidation Rate: Intermediate Between Parent and 5-Hydroxy Derivatives

Following DT-diaphorase-catalyzed reduction, 3-(glutathion-S-yl)-1,4-naphthoquinone autoxidizes at a rate that places it in a specific reactivity class among 1,4-naphthoquinone derivatives. The established rate order is: 5-hydroxy-1,4-naphthoquinone > 3-glutathionyl-1,4-naphthoquinone > 5-hydroxy-3-glutathionyl-1,4-naphthoquinone > 1,4-naphthoquinone > 2-hydroxy-1,4-naphthoquinone. Notably, the glutathionyl substituent accelerates autoxidation relative to the unsubstituted parent compound, a property not shared by the 2-hydroxy derivative [1]. This hierarchical ranking provides a quantitative basis for selecting this compound in redox cycling studies where intermediate autoxidation rates are required.

Redox Cycling DT-Diaphorase Autoxidation Kinetics

Quinone Nucleus Retention vs. Menadione-GSH Conjugate

A critical mechanistic distinction exists between 3-(glutathion-S-yl)-1,4-naphthoquinone and the menadione-derived glutathione conjugate (MGNQ; 2-methyl-3-(glutathion-S-yl)-1,4-naphthoquinone). Unlike MGNQ, which undergoes intramolecular cyclization that destroys the quinone nucleus and renders it nontoxic to isolated renal epithelial cells (IREC), the target compound retains its quinone structure and the capacity for redox cycling [1]. This structural preservation correlates with its observed weak nephrotoxicity in vivo, in stark contrast to the complete lack of renal histological alterations caused by MGNQ at the same 200 μmol/kg dose [2].

Quinone Redox Cycling Oxidative Stress Renal Cell Toxicity

DT-Diaphorase Substrate with Accelerated Autoxidation

3-(Glutathion-S-yl)-1,4-naphthoquinone is a confirmed substrate for DT-diaphorase (NAD(P)H:quinone oxidoreductase), a key enzyme in quinone detoxification. The enzyme catalyzes its reduction at the expense of NADPH, and the resulting hydroquinone autoxidizes at a rate higher than that of the unsubstituted parent 1,4-naphthoquinone. This establishes a futile redox cycle characterized by excess NADPH oxidation and H2O2 formation [1]. This property is not universal among naphthoquinone derivatives and provides a defined experimental system for studying DT-diaphorase function and redox cycling-associated oxidative stress.

DT-Diaphorase (NQO1) NADPH Oxidation Hydrogen Peroxide Formation

3-(Glutathion-S-yl)-1,4-naphthoquinone: Research & Industrial Applications


S3 Proximal Tubule Nephrotoxicity Modeling

This compound is ideally suited for in vivo and in vitro models investigating region-specific renal injury. At 200 μmol/kg, it produces a restricted lesion pattern in the S3 segment at the junction of the medullary ray and outer stripe of the outer medulla, making it a precise tool for studying early events in S3 segment necrosis without confounding damage to the S2 segment [1]. This localization differs from the broader necrosis caused by the N-acetylcysteine conjugate, allowing for comparative mechanistic dissection [1].

DT-Diaphorase (NQO1) Assays and Redox Cycling

As a validated DT-diaphorase substrate with a defined autoxidation rate intermediate between the parent 1,4-naphthoquinone and the highly reactive 5-hydroxy derivative, 3-(glutathion-S-yl)-1,4-naphthoquinone is an optimal probe for studying enzyme kinetics, redox cycling, and the generation of reactive oxygen species (H2O2) in cellular and subcellular systems [2]. Its use ensures reproducible NADPH oxidation and H2O2 formation data.

Comparative Toxicology of Glutathione Conjugates

Unlike the menadione-glutathione conjugate (MGNQ), which undergoes intramolecular cyclization and loses its quinone functionality, this compound retains a reactive quinone nucleus capable of redox cycling and weak nephrotoxicity [3][4]. This makes it an essential control or comparator compound in studies designed to elucidate how subtle structural changes (e.g., absence of a 2-methyl group) dictate the toxicological fate of quinone thioether conjugates.

Analytical Reference Standard for Naphthoquinone Conjugates

Given its unique structural identity and well-defined spectroscopic properties, 3-(glutathion-S-yl)-1,4-naphthoquinone serves as a critical reference standard for HPLC, LC-MS, and other analytical methods aimed at detecting and quantifying glutathione conjugates of naphthoquinones in biological matrices (e.g., urine, plasma, cell lysates) [5].

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